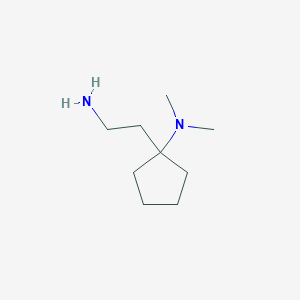
tert-Butyl (2-amino-2-iminoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (2-amino-2-iminoethyl)carbamate is a useful research compound. Its molecular formula is C7H15N3O2 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Tert-Butyl (2-amino-2-iminoethyl)carbamate derivatives have been utilized as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a significant intermediate for omisertinib (AZD9291) and other biologically active compounds. The compound was synthesized from commercially available materials through a series of chemical reactions, including acylation, nucleophilic substitution, and reduction, with the structure confirmed by MS and 1HNMR, achieving a total yield of 81% (Zhao et al., 2017).
Glycosylative Transcarbamylation
Tert-butyl carbamates undergo glycosylation conditions to yield anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This process is tolerant to several common protecting groups and has been used to create unnatural glycopeptide building blocks, expanding the scope of synthetic organic chemistry (Henry & Lineswala, 2007).
Protection and De-protection of Amino Groups
The tert-butyl carbamate group is used to protect amino groups during chemical synthesis. For example, 2-(2-aminoethoxy)ethanol was reacted with di-tert-butyl dicarbonate (Boc2O) in ethanol solution to protect the amino group, which was then used in further reactions to create more complex molecules. This process highlights the versatility of tert-butyl carbamates in synthetic chemistry as protective groups for amino functionalities (Wu, 2011).
Asymmetric Synthesis and Chiral Chemistry
Tert-butyl carbamates play a pivotal role in asymmetric synthesis and the formation of chiral molecules. They are used in various reactions such as the Curtius rearrangement and Mannich reaction to produce chiral amines and other complex molecules. These reactions are crucial for synthesizing protected amino acids and other biologically relevant compounds (Lebel & Leogane, 2005), (Yang et al., 2009).
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-2-iminoethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-4-5(8)9/h4H2,1-3H3,(H3,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBZVFFQFKRUQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225639 |
Source


|
| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251294-65-2 |
Source


|
| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251294-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)



